N'-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4/c1-27-18-4-3-16(22)10-17(18)24-20(26)19(25)23-11-21(28-2)14-6-12-5-13(8-14)9-15(21)7-12/h3-4,10,12-15H,5-9,11H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRRLDXFWZYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and 2-methoxyadamantane.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-chloro-2-methoxyaniline with an appropriate reagent to introduce the ethanediamide linkage.
Coupling Reaction: The intermediate is then coupled with 2-methoxyadamantane under specific reaction conditions, such as the presence of a coupling agent (e.g., EDCI, DCC) and a catalyst (e.g., DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide depends on its specific application. For example, if it is used as a drug candidate, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Ethanediamide Derivatives
Key Observations :
- The 5-chloro-2-methoxyphenyl group is conserved across multiple analogs (), suggesting its role in target binding. For example, sulfonamides with this substituent exhibit herbicidal and anti-malarial activities .
- Heterocyclic substituents (e.g., tetrahydroquinoline in ) may confer kinase inhibition properties, as seen in tyrosine kinase inhibitors like PQ401 ().
Acetamide and Urea Derivatives
Structural Contrasts :
- Backbone Differences : The ethanediamide core (CONH-C(=O)-NH-) in the target compound differs from acetamides (CH₃CONR₂) and ureas (NH-C(=O)-NH-), affecting hydrogen-bonding capacity and target selectivity.
- Substituent Synergy : The combination of 5-chloro-2-methoxyphenyl with adamantane in the target compound may offer dual advantages: the phenyl group for target engagement and adamantane for enhanced bioavailability, unlike alachlor’s purely agrochemical design .
Research Findings and Implications
- Adamantane’s Role : Methoxyadamantane substituents are rare in ethanediamides but are associated with improved CNS drug profiles (e.g., memantine). This suggests the target compound could be explored for neurological applications .
- Chloro-Methoxyphenyl Efficacy : Analogs like PQ401 () and sulfonamides () demonstrate that the 5-chloro-2-methoxyphenyl group is critical for kinase inhibition and antimicrobial activity, respectively.
- Heterocyclic Variants : Piperazine- and piperidine-containing analogs () highlight the flexibility of the ethanediamide scaffold in accommodating diverse pharmacophores for tailored biological effects.
Biological Activity
N'-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide, with CAS number 1797356-66-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 406.9 g/mol. Its structure includes a chloro group and methoxy groups, which are known to influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.9 g/mol |
| CAS Number | 1797356-66-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of this nature are generally synthesized through methods that ensure high yields and purity.
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, potentially acting as inhibitors or modulators in biochemical pathways. The presence of functional groups such as chloro and methoxy may enhance the compound's affinity for specific receptors or enzymes.
Case Studies and Research Findings
- Anticancer Activity : Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways.
- Neuroprotective Effects : Some analogs have shown promise in neuroprotection, potentially through the inhibition of neuroinflammatory processes and oxidative stress.
- Antimicrobial Properties : The compound's structural features may contribute to antimicrobial activity, making it a candidate for further exploration in treating infections.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
